3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a chemical compound with the formula C14H18BrN3 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine consists of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . This core is substituted at various positions with a bromine atom, a cyclohexyl group, and two methyl groups .Scientific Research Applications
Medicinal Chemistry
- Pyrrolopyrazine derivatives, which include pyrazolo[1,5-a]pyrimidine, have been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules .
- These compounds have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- The synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Synthesis and Characterization
- A new Schiff base, 2- [ (5-Amino-1,3,3-trimethyl-cyclohexyl methyl imino)-methyl]-4-bromo-phenol (L1) was synthesized from 5-bromo salicylaldehyde and isophoronediamine .
- The synthesized Schiff base was characterized by FT-IR, UV-Vis, 1H and 13C NMR spectroscopic methods .
- Optimization, vibrational frequencies, HOMO-LUMO, band gap energies and some physicochemical properties of L1 were calculated with Gaussian 09 program using DFT-B3LYP method and 6-311++G (d,p) basis set .
Pyrazolo[1,5-a]pyrimidine derivatives, in general, have a wide range of applications in medicinal chemistry, as mentioned earlier. They exhibit various biological activities and are used in the synthesis of pharmaceuticals, organic materials, natural products, and bioactive molecules .
Pyrazolo[1,5-a]pyrimidine derivatives, in general, have a wide range of applications in medicinal chemistry, as mentioned earlier. They exhibit various biological activities and are used in the synthesis of pharmaceuticals, organic materials, natural products, and bioactive molecules .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3/c1-9-8-12(11-6-4-3-5-7-11)18-14(16-9)13(15)10(2)17-18/h8,11H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKBWKCAVZAANT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C3CCCCC3)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676461 |
Source
|
Record name | 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
1263286-18-5 |
Source
|
Record name | 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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